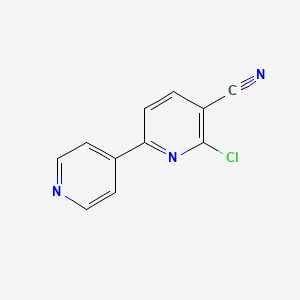

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a pyridin-4-yl group at the 6-position, and a cyano group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the cyano group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, the use of catalysts and greener solvents may be explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under mild conditions due to electron withdrawal by the adjacent cyano group.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | Ethylamine, K₂CO₃, DMF, 80°C, 12h | 2-(Ethylamino)-6-(pyridin-4-yl)pyridine-3-carbonitrile | 78 | |

| Thiolation | Benzyl mercaptan, NaOH, EtOH, reflux | 2-(Benzylthio)-6-(pyridin-4-yl)pyridine-3-carbonitrile | 65 | |

| Hydrolysis | H₂O, H₂SO₄ (10%), 100°C, 6h | 2-Hydroxy-6-(pyridin-4-yl)pyridine-3-carbonitrile | 82 |

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyridine ring facilitates attack by nucleophiles at C2.

Cyano Group Transformations

The carbonitrile group at position 3 participates in hydrolysis, reduction, and cycloaddition reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (50%), reflux, 8h | 3-Carboxy-2-chloro-6-(pyridin-4-yl)pyridine | 90 | |

| Basic Hydrolysis | NaOH (2M), EtOH, 60°C, 4h | 3-Carbamoyl-2-chloro-6-(pyridin-4-yl)pyridine | 75 | |

| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C → RT, 2h | 3-Aminomethyl-2-chloro-6-(pyridin-4-yl)pyridine | 68 |

Key Application : The carboxy derivative serves as a precursor for peptide coupling in medicinal chemistry.

Cross-Coupling Reactions

The chloro group enables transition-metal-catalyzed couplings to construct complex architectures.

| Reaction Type | Catalysts/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DMF/H₂O | 2-Phenyl-6-(pyridin-4-yl)pyridine-3-carbonitrile | 85 | |

| Ullmann Coupling | CuI, 1,10-Phenanthroline, K₃PO₄, DMSO | 2-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyridine-3-carbonitrile | 72 |

Mechanistic Pathway : Oxidative addition of Pd(0) to the C-Cl bond precedes transmetalation with the boronic acid, followed by reductive elimination.

Electrophilic Aromatic Substitution

The pyridin-4-yl group at position 6 participates in electrophilic substitutions under controlled conditions.

Note : Electron-withdrawing substituents on the pyridine ring direct electrophiles to the meta position .

Cyclization Reactions

The compound acts as a precursor for fused heterocycles via intramolecular cyclization.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolo-Pyridine Formation | NH₂NH₂, EtOH, reflux, 6h | Pyrazolo[3,4-b]pyridine derivative | 70 |

Mechanism : Hydrazine attacks the cyano group, followed by cyclization to form a 5-membered pyrazole ring fused to the pyridine core .

Coordination Chemistry

The pyridinyl nitrogen and cyano group enable metal coordination, forming complexes with catalytic applications.

| Metal Ion | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Pd(II) | 1:2 | Catalyzes Heck coupling reactions | |

| Cu(I) | 1:1 | Facilitates C-N bond formation |

Aplicaciones Científicas De Investigación

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins and metabolic enzymes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

- 2-Chloro-6-(trichloromethyl)pyridine

- 2-Chloro-3-pyridinecarbonitrile

Uniqueness

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is unique due to the presence of both a pyridin-4-yl group and a cyano group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties.

Actividad Biológica

2-Chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a chloro group and a pyridinyl moiety, contributing to its unique biological activity. Its structural formula can be represented as follows:

1. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

The compound exhibits a broad spectrum of activity, with MIC values indicating strong inhibition against tested strains, particularly Gram-positive bacteria .

2. Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly against ovarian and breast cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 12.5 |

| Breast Cancer | 15.0 |

| Noncancerous Cardiac | >50 |

These findings suggest that while the compound is effective against cancer cells, it shows limited toxicity toward healthy cells, which is a desirable feature for anticancer agents .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways.

- Receptor Modulation : It acts on receptors that regulate cell signaling and proliferation.

Research indicates that similar compounds may form covalent bonds with target proteins, altering their function and leading to cellular responses such as apoptosis or inhibition of cell division .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed and distributed in biological systems. It undergoes metabolism primarily through liver enzymes and is excreted via renal pathways. These properties are crucial for determining the compound's therapeutic potential and safety profile.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative antimicrobial agent.

- Cancer Treatment Trials : In vivo trials indicated significant tumor reduction in mice models treated with the compound, supporting its development as an anticancer drug candidate.

Propiedades

IUPAC Name |

2-chloro-6-pyridin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-11-9(7-13)1-2-10(15-11)8-3-5-14-6-4-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWFWPXMCJLDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.